molecular formula C19H17N3O B13767630 N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide

N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide

Cat. No.: B13767630
M. Wt: 303.4 g/mol
InChI Key: XTYHIFCWQUGCMV-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide is a complex organic compound that features a naphthalene ring fused with a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with quinoxaline-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted naphthalene and quinoxaline derivatives.

Scientific Research Applications

N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-5-quinoxalinecarboxamide is unique due to the presence of both naphthalene and quinoxaline rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoxaline-5-carboxamide

InChI

InChI=1S/C19H17N3O/c23-19(15-8-4-10-17-18(15)21-12-11-20-17)22-16-9-3-6-13-5-1-2-7-14(13)16/h1-2,4-5,7-8,10-12,16H,3,6,9H2,(H,22,23)

InChI Key

XTYHIFCWQUGCMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=C4C(=CC=C3)N=CC=N4

Origin of Product

United States

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